Welcome to the BenchChem Online Store!
molecular formula C10H11NO5 B8656142 2-(2-Methoxy-5-nitrophenyl)-1,3-dioxolane

2-(2-Methoxy-5-nitrophenyl)-1,3-dioxolane

Cat. No. B8656142
M. Wt: 225.20 g/mol
InChI Key: RSMFKLWHDQJKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05837711

Procedure details

A solution of 2-methoxy-5-nitrobenzaldehyde (100 g, 550 mmol), ethylene glycol (36.9 ml, 660 mmol) and CSA (5.00 g) was heated at reflux under dehydrating condition for 5 hr. After removal of the solvent, triethylamine (6 ml) was added to the residue and the mixture was recrystallized from first ethyl acetate and from next isopropanol to give 2-(2-methoxy-5-nitrophenyl)-1,3-dioxolane (99.7 g, 80.5%) as a yellow solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
36.9 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:4]=1[CH:5]=[O:6].[CH2:14](O)[CH2:15][OH:16]>CC1(C)C2(CS(O)(=O)=O)C(CC1CC2)=O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:4]=1[CH:5]1[O:16][CH2:15][CH2:14][O:6]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
36.9 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
5 g
Type
catalyst
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent, triethylamine (6 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
the mixture was recrystallized from first ethyl acetate and from next isopropanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 99.7 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.